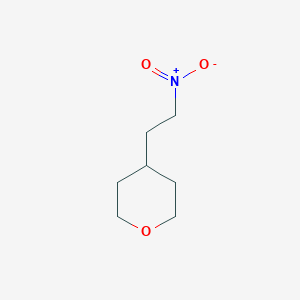
4-(2-Nitroethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitroethyl)oxane: is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers that have gained significant attention in medicinal chemistry and synthetic organic chemistry due to their unique structural and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitroethyl)oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-nitroethyl alcohols under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the oxetane ring without unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes nitration of ethyl alcohol derivatives followed by cyclization under optimized conditions to achieve high yields and purity . The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Nitroethyl)oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxetane ring under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ring-opened or ring-expanded products.
Wissenschaftliche Forschungsanwendungen
4-(2-Nitroethyl)oxane has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(2-Nitroethyl)oxane involves its interaction with molecular targets through its nitro and oxetane functional groups. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules . These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-(2-Nitroethyl)phenyl primeveroside: A glycoside with a similar nitroethyl group but attached to a phenyl ring.
Gastrodin: A glycoside with a similar oxane ring structure but different functional groups.
Uniqueness: The presence of both functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
4-(2-nitroethyl)oxane |
InChI |
InChI=1S/C7H13NO3/c9-8(10)4-1-7-2-5-11-6-3-7/h7H,1-6H2 |
InChI-Schlüssel |
OEWQFMNCNBOERL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















